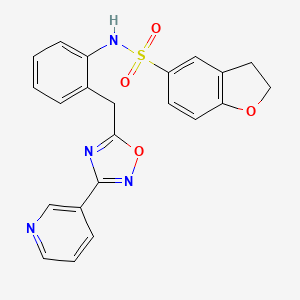

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S/c27-31(28,18-7-8-20-16(12-18)9-11-29-20)26-19-6-2-1-4-15(19)13-21-24-22(25-30-21)17-5-3-10-23-14-17/h1-8,10,12,14,26H,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULXTQLISRZYLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CN=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target receptor tyrosine kinases.

Mode of Action

It is likely that it interacts with its targets through a combination of hydrogen bonding and hydrophobic interactions, similar to other compounds with a pyridine nucleus.

Biochemical Pathways

Compounds with similar structures have been known to affect pathways related to cell proliferation and apoptosis, particularly in the context of cancer.

Biological Activity

N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran sulfonamide core linked to a pyridine and oxadiazole moiety. The molecular formula is , with a molecular weight of approximately 382.43 g/mol. The presence of the oxadiazole ring is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains and has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 µg/mL |

| Escherichia coli | 4–8 µg/mL |

| Mycobacterium tuberculosis | 4–8 µM |

| Candida albicans | Moderate activity observed |

The presence of nitro or hydroxy substituents on the phenyl ring enhances the antimicrobial activity of the molecule .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis. For instance, the inhibition of the mycobacterial enoyl reductase (InhA) enzyme disrupts the synthesis of mycolic acids, leading to cell lysis in Mycobacterium bovis .

- Disruption of Membrane Integrity : The compound affects the integrity of bacterial membranes, which may contribute to its bactericidal effects against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The biological activity of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide can be influenced by various structural modifications:

- Substituent Variations : The introduction of different substituents on the oxadiazole or benzofuran rings can significantly alter the potency and spectrum of activity.

- Chain Length and Branching : Studies have indicated that N-alkyl derivatives with longer carbon chains exhibit enhanced activity against certain pathogens .

Case Studies

Several studies have highlighted the efficacy of this compound in treating infections:

- Antitubercular Activity : A study reported that derivatives similar to this compound demonstrated significant antitubercular activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4–8 µM .

- Antifungal Effects : The compound also displayed antifungal activity against Candida albicans, suggesting potential for use in treating fungal infections alongside bacterial ones .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activity. The mechanism often involves the inhibition of bacterial cell wall synthesis. For instance:

| Compound | Activity Type | Mechanism |

|---|---|---|

| N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide | Antimicrobial | Inhibits bacterial cell wall synthesis |

| Other oxadiazole derivatives | Anticancer | Induces apoptosis in cancer cells |

Studies have shown that derivatives with oxadiazole scaffolds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research has highlighted that similar compounds can induce apoptosis in cancer cells by interacting with specific molecular targets. For example, studies have demonstrated that certain oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines .

Case Studies

- Antimicrobial Activity :

- Anticancer Research :

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide and Analogous Compounds

Key Observations :

- The target compound shares the 1,2,4-oxadiazole motif with the patent compound , a ring known for metabolic stability and hydrogen-bonding capacity. However, the latter incorporates an imidazolidinedione core, which may enhance solubility or target specificity.

- Flumetsulam employs a triazolopyrimidine scaffold instead of oxadiazole, paired with a difluorophenyl group. Fluorinated substituents are common in agrochemicals for improved lipophilicity and resistance to degradation.

Functional and Application-Based Comparison

Key Insights :

- Sulfonamides in agrochemicals (e.g., Flumetsulam) prioritize halogenation and triazole/pyrimidine systems for enzyme inhibition and environmental stability .

- Pharmaceutical sulfonamides (e.g., Patent Compound ) often incorporate solubilizing groups (e.g., morpholinoethyl) and electron-withdrawing substituents (e.g., trifluoromethyl) for target engagement and pharmacokinetics.

- The target compound’s dihydrobenzofuran core may confer rigidity and influence binding pocket interactions, while the pyridinyl-oxadiazole system could mimic natural cofactors in enzymatic processes.

Research Findings and Implications

- Structural Advantages : The 1,2,4-oxadiazole ring in the target compound may improve metabolic stability compared to triazole-based agrochemicals , while the sulfonamide group provides a handle for hydrogen bonding in target proteins.

- Potential Applications: Based on structural analogs, the compound could be explored as a kinase inhibitor (pyridinyl-oxadiazole motif) or antimicrobial agent (sulfonamide backbone).

- Contradictions and Gaps : While agrochemical sulfonamides prioritize fluorination for potency , the target compound lacks halogens, suggesting a divergent mechanism of action. Further in vitro studies are needed to validate its biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.